1-(4-Aminomethyl-benzyl)-piperidin-3-ol hydrochloride
Overview
Description
Scientific Research Applications
Anti-Acetylcholinesterase Activity
- Synthesis and Anti-Acetylcholinesterase Activity : A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including compounds structurally related to 1-(4-Aminomethyl-benzyl)-piperidin-3-ol hydrochloride, were synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds showed significant inhibitory effects on AChE, with some demonstrating remarkable potency and selectivity, suggesting potential applications in antidementia agents (Sugimoto et al., 1990) and (Sugimoto et al., 1992).
Antimicrobial Activity
- Antimicrobial Properties : Research on derivatives of trimethylpiperidin-4-ols, which are structurally similar to this compound, showed that these compounds exhibit a broad spectrum of antimicrobial activity. This suggests potential applications in antimicrobial therapies (Dyusebaeva et al., 2017).
Synthetic Chemistry
- Chemical Synthesis and Applications : The compound and its derivatives have been explored in various synthetic chemistry applications. Studies have shown different methods for synthesizing related piperidine derivatives, indicating their versatility in organic synthesis and potential utility in the development of various pharmaceutical agents (Gijsen et al., 2008), (Young et al., 2012), and (Grishina et al., 2017).
Spectroscopic and Structural Analysis
- Molecular Structure and Spectroscopic Analysis : Detailed spectroscopic investigations, including FT-IR, FT-Raman, UV-Vis, and NMR techniques, have been conducted on related compounds to determine their molecular structure and vibrational assignments. Such studies are crucial for understanding the chemical and physical properties of these compounds, which can be applied in various scientific fields (Janani et al., 2020).
Catalytic Properties
- Catalytic Applications in Chemical Reactions : Studies on related piperidine derivatives have explored their catalytic properties in various chemical reactions, such as the Suzuki–Miyaura coupling reaction. This demonstrates their potential as catalysts in organic synthesis, which could be a significant area of application (Kilic et al., 2008).
Future Directions
The future directions for research on “1-(4-Aminomethyl-benzyl)-piperidin-3-ol hydrochloride” could include elucidating its synthesis process, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would require extensive research and collaboration among chemists, biologists, and other scientists .
Properties
IUPAC Name |
1-[[4-(aminomethyl)phenyl]methyl]piperidin-3-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.ClH/c14-8-11-3-5-12(6-4-11)9-15-7-1-2-13(16)10-15;/h3-6,13,16H,1-2,7-10,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQVRKPACZINKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)CN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.